5-{[1-(2,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[1-(2,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a pyrrole ring, a diazinane ring, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(2,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenyl derivatives and pyrrole compounds. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it may react with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biological research, the compound may be studied for its potential biological activity. It can be used in assays to investigate its effects on various biological systems, including enzyme inhibition or activation.
Medicine
In medicine, the compound may have potential therapeutic applications. Researchers may explore its use as a drug candidate for treating specific diseases or conditions, based on its chemical structure and biological activity.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{[1-(2,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Hydroxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- 1-(2,3-Dimethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Uniqueness
Compared to similar compounds, 5-{[1-(2,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H23N3O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-[[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H23N3O2S/c1-12-7-8-18(13(2)9-12)24-14(3)10-16(15(24)4)11-17-19(25)22(5)21(27)23(6)20(17)26/h7-11H,1-6H3 |
InChI Key |
QJBGJXLMPPGXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=S)N(C3=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.